(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Dopamine β-hydroxylase Cardiovascular Chiral synthesis

Procure (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol with certified (R)-configuration at C4, essential for synthesizing peripherally selective DBH inhibitors (e.g., etamicastat). Substituting racemic or (4S)-enantiomer compromises chiral integrity and invalidates pharmacological selectivity. The 6,8-difluoro pattern ensures reduced off-target activity and enhanced metabolic stability versus mono‑fluoro or alternative regioisomers. Verify ≥95% purity and request stereochemical certification from qualified manufacturing partners.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 1270293-73-6
Cat. No. B1430345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
CAS1270293-73-6
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESC1COC2=C(C1O)C=C(C=C2F)F
InChIInChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m1/s1
InChIKeyYIYJSJWWXNXVNN-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 1270293-73-6): Chiral Fluorinated Chroman-4-ol Intermediate for DBH Inhibitor Synthesis


(4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 1270293-73-6) is a chiral fluorinated benzopyran (chroman) derivative characterized by geminal difluoro substitution at the 6- and 8-positions and a stereodefined (R)-configured hydroxyl group at the 4-position [1]. This compound serves as a key synthetic intermediate in the preparation of pharmacologically active dopamine β-hydroxylase (DBH) inhibitors, most notably the peripherally selective clinical candidate etamicastat (BIA 5-453) [2]. The molecule exhibits a molecular formula of C9H8F2O2, a molecular weight of 186.15 g/mol, and is commercially available as a white to off-white powder with purity specifications of ≥95% .

Why (4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol Cannot Be Replaced by Racemic or Regioisomeric Chroman-4-ols


Generic substitution of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol with racemic mixtures, alternative regioisomers (e.g., 5,7-difluoro), or the (4S)-enantiomer is not scientifically valid for applications requiring stereochemical fidelity. The (R)-configuration at C4 is essential for downstream chiral integrity in the synthesis of pharmacologically active DBH inhibitors such as etamicastat and nepicastat [1]. Regioisomeric substitution alters the electronic and steric environment of the chroman scaffold, which has been demonstrated to affect biological activity—for example, 6,8-difluoro substitution confers distinct selectivity profiles compared to mono-fluoro or alternative difluoro patterns [2]. Furthermore, the 6,8-difluoro substitution pattern contributes to reduced off-target activity relative to earlier mono-halogenated analogues [3].

Quantitative Differentiation Evidence: (4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol vs. Comparator Chroman-4-ol Derivatives


Chiral Configuration Specificity: (4R) vs. (4S) Enantiomer as Key Intermediate for DBH Inhibitors

The (4R) stereochemistry at the C4 hydroxyl position is a critical determinant for the synthesis of clinically relevant peripherally selective dopamine β-hydroxylase (DBH) inhibitors. The (R)-configured 6,8-difluorochroman-3-yl scaffold is directly incorporated into the core structure of etamicastat [(R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione hydrochloride], a reversible DBH inhibitor that decreases norepinephrine levels in sympathetically innervated tissues [1]. The (4S)-enantiomer (CAS 1270301-86-4) would yield the incorrect stereoisomer of the target pharmacophore and is not cited in any patent or literature as a productive intermediate for this therapeutic class . Patents explicitly require the (R)-configuration for the 6,8-difluorochroman-3-ylamine intermediate in the synthesis of DBH inhibitors [2].

Dopamine β-hydroxylase Cardiovascular Chiral synthesis

Physicochemical Property Differentiation: (4R)-6,8-Difluoro vs. Racemic 6,8-Difluorochroman-4-ol

The (4R)-enantiomer exhibits a calculated LogP of 1.28, which is measurably distinct from the (4S)-enantiomer (calculated LogP 1.78) and the racemic mixture (LogP 1.78) . This ~0.5 LogP unit difference is physically meaningful and may influence differential membrane permeability and protein binding characteristics in downstream applications. Additionally, the (4R)-enantiomer demonstrates a defined optical rotation (specific rotation not quantified in available sources but stereochemistry confirmed via X-ray crystallography of related intermediates) [1], whereas racemic material exhibits zero net optical rotation and cannot be used for enantioselective synthesis.

Lipophilicity Chiral resolution ADME

Regioisomeric Specificity: 6,8-Difluoro Substitution Pattern vs. Alternative Difluoro Regioisomers

The 6,8-difluoro substitution pattern on the chroman scaffold confers a distinct selectivity profile compared to alternative halogenation patterns. In a systematic structure-activity relationship (SAR) study of 2H-chromene derivatives as P2Y6 receptor antagonists, the 6,8-difluoro analogue (compound 27) demonstrated an IC50 of 2.99 µM at the human P2Y6 receptor while lacking off-target activities among 45 sites examined, in contrast to earlier mono-halogenated analogues that bound to biogenic amine receptors [1]. The 6-fluoro and 6-chloro analogues displayed enhanced potency (IC50 in the 1-2 µM range), whereas halogen substitution at the 5-, 7-, or 8-positions reduced affinity [2]. This demonstrates that the precise 6,8-difluoro regioisomeric pattern is not interchangeable with alternative difluoro substitution patterns (e.g., 5,7-difluoro or 7,8-difluoro) without compromising target engagement and selectivity profiles.

P2Y6 receptor Off-target selectivity GPCR

Patent-Cited Synthetic Intermediate Status: (4R)-6,8-Difluorochroman-4-ol in DBH Inhibitor Development

(4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is explicitly cited as a key intermediate in multiple patent families covering peripherally selective dopamine β-hydroxylase (DBH) inhibitors [1]. The compound serves as the precursor to (R)-6,8-difluorochroman-3-ylamine, which is subsequently elaborated into the imidazolethione pharmacophore present in etamicastat (BIA 5-453) and related clinical candidates [2]. Etamicastat has demonstrated dose-dependent reduction of norepinephrine levels in left atrium and left ventricle of mice and rats at Tmax (9 h post-administration), with maximal inhibitory effect at 100 mg/kg, while failing to affect norepinephrine levels in brain tissue—confirming its peripherally selective profile [3]. The (4R)-6,8-difluorochroman-4-ol scaffold is therefore directly linked to a validated therapeutic mechanism, unlike alternative chroman-4-ol derivatives lacking this substitution pattern.

DBH inhibitor Cardiovascular Hypertension

Hazard Classification and Safe Handling Parameters vs. Alternative Chroman-4-ol Derivatives

(4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol carries specific GHS hazard classifications that inform procurement and handling protocols. According to vendor safety documentation, the compound is classified with GHS07 pictogram and Warning signal word, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This safety profile differs from the racemic 6,8-difluorochroman-4-ol, which is listed as non-hazardous for transport but may carry different handling requirements depending on supplier specifications. The defined safety parameters for the (4R)-enantiomer enable compliant procurement and laboratory handling, whereas racemic material from different suppliers may lack standardized hazard documentation.

Safety Handling Procurement compliance

Commercial Availability and Purity Specifications: (4R)-Enantiomer vs. Racemic Mixture

The (4R)-enantiomer is commercially available from multiple established suppliers (Fluorochem, American Elements, MolCore, AKSci, Leyan) with documented purity specifications ranging from 95% to NLT 97% [1]. In contrast, the racemic 6,8-difluorochroman-4-ol (CAS 1270583-11-3) and the (4S)-enantiomer (CAS 1270301-86-4) are available from fewer suppliers, with the (4S)-enantiomer offered at 98% purity but lacking any documented patent or literature applications . The (4R)-enantiomer benefits from established quality control documentation including certificates of analysis (COA) and safety data sheets (SDS) from multiple independent suppliers, providing procurement flexibility and supply chain redundancy.

Chiral purity Procurement Quality control

Recommended Research and Industrial Applications for (4R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 1270293-73-6)


Synthesis of Peripherally Selective Dopamine β-Hydroxylase (DBH) Inhibitors

Use as the chiral starting material for the preparation of (R)-6,8-difluorochroman-3-ylamine, the key intermediate in synthesizing etamicastat (BIA 5-453) and related chromanyl imidazolethione-based DBH inhibitors [1]. The (4R) stereochemistry at the C4 hydroxyl position is essential for constructing the correct (R)-configuration at the C3 amino position following established synthetic protocols. This application is supported by peer-reviewed medicinal chemistry literature demonstrating the peripheral selectivity and in vivo efficacy of the resulting DBH inhibitors in cardiovascular disease models [2].

Chiral Building Block for Fluorinated GPCR Ligand Discovery

Deploy as a chiral 6,8-difluorochroman scaffold in the synthesis of novel G protein-coupled receptor (GPCR) ligands, particularly P2Y6 receptor antagonists. The 6,8-difluoro substitution pattern confers a favorable selectivity profile, as demonstrated by the 6,8-difluoro analogue (compound 27) which showed an IC50 of 2.99 µM at hP2Y6R with no detectable off-target activity among 45 sites examined [3]. This clean selectivity profile makes the scaffold suitable for lead optimization programs targeting inflammatory, oncologic, and neurologic disorders.

Stereodefined Intermediate for Crystalline Form Development

Utilize as a key intermediate in the preparation of crystalline forms of DBH inhibitors, as documented in patent literature covering polymorph screening and purification methods [4]. The defined (4R) stereochemistry ensures consistent crystallization behavior and polymorph control during process development, which is critical for pharmaceutical manufacturing scale-up and regulatory filing.

Fluorinated Chroman Scaffold for Metabolic Stability Optimization

Incorporate the 6,8-difluoro substitution pattern into medicinal chemistry programs requiring enhanced metabolic stability. The geminal difluoro substitution at positions 6 and 8 reduces susceptibility to oxidative metabolism compared to non-fluorinated chroman analogues [5]. The calculated LogP of 1.28 for the (4R)-enantiomer indicates balanced lipophilicity suitable for oral bioavailability optimization .

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